molecular formula C23H27N5O3S2 B2697163 (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1334370-71-6

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2697163
CAS RN: 1334370-71-6
M. Wt: 485.62
InChI Key: OGVLBXUSTKWQOU-UHFFFAOYSA-N
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Description

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds structurally similar to the one have been explored for their interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies using molecular orbital methods and conformational analysis have contributed to developing unified pharmacophore models for CB1 receptor ligands. Such research aids in understanding the steric and electrostatic requirements for receptor binding and activity, potentially guiding the design of new therapeutic agents [J. Shim et al., 2002].

Synthesis and Structural Characterization

Research on novel pyrazole carboxamide derivatives, which include structural elements similar to the compound of interest, focuses on their synthesis and characterization through methods like IR, NMR, and X-ray crystallography. These studies not only expand the chemical space of pyrazole derivatives but also provide valuable information on the structural features conducive to biological activity, laying the groundwork for further pharmacological exploration [Hong-Shui Lv et al., 2013].

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new pyrazole and isoxazole derivatives have demonstrated significant antimicrobial and antifungal activities. Such compounds, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone derivatives, highlight the potential of pyrazole-based structures in developing new antibacterial and antifungal agents. This research indicates the broader applicability of these chemical scaffolds in addressing various microbial infections [P. Sanjeeva et al., 2022].

Anticancer and Antiviral Research

Compounds related to the queried chemical structure have been synthesized and tested for their antiviral and anticancer activities. Such studies are crucial for identifying new therapeutic agents against challenging diseases like cancer and viral infections. The discovery of compounds with dual antiviral and anticancer properties exemplifies the potential of pyrazole derivatives in contributing to the development of multifunctional pharmaceuticals [Parameshwara Chary Jilloju et al., 2021].

properties

IUPAC Name

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S2/c1-16-21(17(2)28(25-16)19-8-13-33(30,31)15-19)26-9-11-27(12-10-26)23(29)20-14-32-22(24-20)18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLBXUSTKWQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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